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Compound of Interest

Compound Name: Paulomycin B

Cat. No.: B14764506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

antibiotic Paulomycin B, with a focus on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). This document is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and natural product chemistry.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) has been instrumental in determining the

molecular formula of Paulomycin B.

Table 1: Mass Spectrometry Data for Paulomycin B

Parameter Value Reference

Molecular Formula C₃₃H₄₄N₂O₁₇S [1]

Molecular Weight 776.8 g/mol

Ionization Mode Electrospray Ionization (ESI) [2]

Observed Ion Varies (e.g., [M+H]⁺, [M+Na]⁺) [2]

Note: The exact m/z value for the molecular ion can vary depending on the adduct formed

during ionization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The complete structural elucidation of Paulomycin B was originally achieved through

extensive NMR studies. While a complete, publicly accessible, tabulated dataset of ¹H and ¹³C

NMR chemical shifts for Paulomycin B is not readily available in recent literature, the

foundational work was published by Argoudelis et al. The detailed assignments are contained

within these publications.

Recent studies on novel paulomycin derivatives have noted a strong resemblance in their NMR

spectra to those of previously described paulomycins, including Paulomycin F.[3] This indicates

a conservation of chemical environments across the core scaffold of the paulomycin family.

For researchers seeking the definitive ¹H and ¹³C NMR data for Paulomycin B, consulting the

original publications is recommended:

Argoudelis, A. D., et al. (1982). Paulomycins A and B. Isolation and characterization. The

Journal of Antibiotics, 35(3), 285-294.

Argoudelis, A. D., et al. (1988). New paulomycins produced by Streptomyces paulus. The

Journal of Antibiotics, 41(2), 157-169.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of paulomycins, based

on modern analytical techniques applied to closely related derivatives.[3]

Instrumentation: Agilent 1260/6460 Triple-Quadrupole LC/MS system with an electrospray

ionization source. For high-resolution analysis, an Agilent 1200 HPLC system coupled to a

6520 QTF-MS system is utilized.[2]

Column: Apollo C18 column (5 µm, 4.6 × 250 mm).[4]

Mobile Phase: A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[4]

Gradient:
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0-5 min: 5% acetonitrile.[2]

5-25 min: Linear gradient from 5% to 90% acetonitrile.[2]

25-30 min: Linear gradient from 90% to 100% acetonitrile.[2]

Flow Rate: 0.8 mL/min.[4]

Detection: UV detection at 320 nm.[2]

MS Scan Range: m/z = 100–1500 in negative ion mode.[2]

Instrumentation: A 500 MHz spectrometer is typically used for acquiring ¹H and ¹³C NMR

spectra.

Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as

DMSO-d₆.

Experiments: A standard suite of 1D and 2D NMR experiments is performed for structural

elucidation, including:

¹H NMR

¹³C NMR

Correlation Spectroscopy (COSY)

Total Correlation Spectroscopy (TOCSY)

Nuclear Overhauser Effect Spectroscopy (NOESY)

Heteronuclear Single Quantum Coherence (HSQC)

Heteronuclear Multiple Bond Correlation (HMBC)

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis and

structural elucidation of a natural product like Paulomycin B.
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General Workflow for Spectroscopic Analysis of Paulomycin B
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Caption: General Workflow for Spectroscopic Analysis of Paulomycin B.
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NMR-Based Structural Elucidation Workflow
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Caption: NMR-Based Structural Elucidation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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